molecular formula C7H4F3NO3 B1329497 2-Nitro-4-(trifluoromethyl)phenol CAS No. 400-99-7

2-Nitro-4-(trifluoromethyl)phenol

Cat. No.: B1329497
CAS No.: 400-99-7
M. Wt: 207.11 g/mol
InChI Key: XZEDEVRSUANQEM-UHFFFAOYSA-N
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Description

2-Nitro-4-(trifluoromethyl)phenol (CAS 400-99-7) is a fluorinated aromatic compound with the molecular formula C₇H₄F₃NO₃ and a molecular weight of 207.11 g/mol . It is structurally characterized by a hydroxyl group (-OH) at the para position, a nitro (-NO₂) group at the ortho position, and a trifluoromethyl (-CF₃) substituent at the meta position relative to the hydroxyl . The compound is commercially available at >98% purity and is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis .

Key Physical Properties :

  • Boiling Point: 92–94°C at 12 mm Hg
  • Flash Point: 95°C (203°F)
  • Density: 1.473 g/cm³
  • Refractive Index: 1.5040

Its strong electron-withdrawing groups (-NO₂ and -CF₃) enhance acidity (pKa ~4–5 estimated) compared to unsubstituted phenol, making it reactive in nucleophilic substitution and condensation reactions .

Properties

IUPAC Name

2-nitro-4-(trifluoromethyl)phenol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)4-1-2-6(12)5(3-4)11(13)14/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEDEVRSUANQEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059946
Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Molecular Weight

207.11 g/mol
Source PubChem
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CAS No.

400-99-7
Record name 2-Nitro-4-(trifluoromethyl)phenol
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Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Record name Phenol, 2-nitro-4-(trifluoromethyl)-
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Record name 2-nitro-4-(trifluoromethyl)phenol
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Record name 2-Nitro-4-(trifluoromethyl)phenol
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Preparation Methods

Process Overview:

This method involves the nitration of 4-(trifluoromethyl)phenol using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

  • Reactants :

    • 4-(Trifluoromethyl)phenol
    • Concentrated sulfuric acid (H₂SO₄)
    • Concentrated nitric acid (HNO₃)
  • Procedure :

    • The reaction is carried out at controlled temperatures, typically between 0°C and 5°C, to prevent over-nitration or decomposition.
    • The nitrating mixture is slowly added to a solution of 4-(trifluoromethyl)phenol under stirring.
    • After completion, the reaction mixture is quenched with ice water, and the crude product is extracted using an organic solvent like dichloromethane.
  • Purification :

    • The crude product is purified by recrystallization from ethanol or another suitable solvent.

Key Parameters:

Parameter Value
Reaction temperature 0–5°C
Reaction time 2–3 hours
Yield ~70–85%

Photodecomposition of Fluorodifen

Process Overview:

2-Nitro-4-(trifluoromethyl)phenol can also be synthesized as a major product during the photodecomposition of fluorodifen, an herbicide.

  • Reactants :

    • Fluorodifen
    • UV light source
  • Procedure :

    • Fluorodifen is dissolved in an appropriate solvent such as acetonitrile.
    • The solution is exposed to UV light under controlled conditions to induce photodecomposition.
    • The resulting mixture contains this compound as the primary product.
  • Purification :

    • The product is separated from byproducts using chromatographic techniques such as silica gel column chromatography.

Key Parameters:

Parameter Value
Solvent Acetonitrile
Light source UV lamp (254 nm)
Yield ~60–75%

Nucleophilic Substitution Reaction

Process Overview:

This method involves the substitution of a phenolic group onto a nitro-trifluoromethyl aromatic compound.

  • Reactants :

    • Phenol
    • Sodium hydroxide (NaOH)
    • Nitro-trifluoromethyl benzene derivative
  • Procedure :

    • A solution of phenol in water or ethanol is mixed with NaOH to form the phenoxide ion.
    • The nitro-trifluoromethyl benzene derivative is added to this mixture.
    • The reaction mixture is heated under reflux for several hours to complete the substitution reaction.
  • Purification :

    • The product is extracted using an organic solvent and purified via recrystallization.

Key Parameters:

Parameter Value
Reaction temperature ~80–100°C
Reaction time 6–8 hours
Yield ~65–80%

Industrial Scale Optimization

For large-scale production, continuous flow reactors are often employed to enhance efficiency and scalability while maintaining high yields and purity.

Advantages of Continuous Flow Reactors:

  • Improved heat and mass transfer.
  • Precise temperature control.
  • Reduced reaction times compared to batch processes.

Example Setup for Direct Nitration:

Parameter Batch Process Continuous Flow Process
Reaction time 2–3 hours ~30 minutes
Yield ~80% ~85%

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethyl)phenol undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, forming ethers or esters.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

Major Products Formed

    Reduction: 2-Amino-4-(trifluoromethyl)phenol.

    Substitution: Various ethers or esters depending on the substituent introduced.

    Oxidation: Quinones or other oxidized phenolic compounds.

Scientific Research Applications

Agrochemical Applications

Pesticide Development
2-Nitro-4-(trifluoromethyl)phenol serves as a crucial intermediate in the synthesis of several agrochemicals, particularly herbicides and fungicides. Its unique chemical structure enhances the efficacy of crop protection products.

Agrochemical Type Application Example Products
HerbicidesWeed controlGlyphosate derivatives
FungicidesFungal disease managementTriazole-based fungicides

Pharmaceutical Research

Drug Development
In pharmaceutical research, this compound is utilized to develop drugs with anti-inflammatory and analgesic properties. Its ability to interact with biological systems makes it a candidate for creating therapeutic agents.

Therapeutic Area Mechanism of Action Potential Applications
Anti-inflammatoryInhibition of pro-inflammatory cytokinesTreatment of arthritis
AnalgesicModulation of pain pathwaysPain management therapies

Material Science

Specialty Materials
The compound is incorporated into the formulation of specialty materials, including coatings and polymers. Its chemical properties enhance durability and resistance to environmental factors.

Material Type Property Enhanced Applications
CoatingsChemical resistanceProtective coatings for metals
PolymersThermal stabilityHigh-performance plastics

Pollutant Behavior Analysis
Research involving this compound also focuses on its environmental impact, particularly in assessing the degradation of pollutants and understanding their behavior in ecosystems.

Study Focus Objective Findings
Degradation pathwaysUnderstanding breakdown mechanismsIdentification of metabolites
EcotoxicologyAssessing toxicity to aquatic lifeImpact on biodiversity

Case Study 1: Enzyme Interaction Analysis

A study investigated the enzyme inhibition properties of this compound, revealing significant inhibitory effects on specific enzymes involved in oxidative stress response. The IC50 values indicated a dose-dependent relationship between the compound concentration and enzyme activity reduction.

Case Study 2: Cellular Response Assessment

In vitro studies using human cell lines demonstrated that treatment with varying concentrations of this compound resulted in differential gene expression profiles. Notably, genes associated with apoptosis were upregulated at higher concentrations, suggesting potential therapeutic pathways for cancer treatment.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethyl)phenol depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. These interactions can lead to various biological effects, including enzyme inhibition or modulation of signaling pathways.

Comparison with Similar Compounds

2-Nitro-5-(trifluoromethyl)phenol (CAS 402-17-5)

  • Structure : Nitro group at position 2, -CF₃ at position 3.
  • Properties: Lower acidity due to reduced resonance stabilization of the phenoxide ion compared to 2-nitro-4-CF₃ isomer.
  • Applications: Limited commercial availability; used in niche organic syntheses .

4-Nitro-3-(trifluoromethyl)phenol (CAS 25889-36-5)

  • Structure : Nitro at position 4, -CF₃ at position 3.
  • Properties : Higher melting point (~120°C) due to symmetric substitution pattern.
  • Reactivity : Less reactive in electrophilic substitutions due to steric hindrance from -CF₃ .

Functional Group Variants

2-Nitro-4-(trifluoromethyl)benzaldehyde (CAS 109466-87-7)

  • Structure : Aldehyde (-CHO) replaces -OH.
  • Properties :
    • Melting Point : 41–45°C
    • Boiling Point : 273.8°C (predicted)
    • Density : 1.496 g/cm³ .
  • Reactivity : Aldehyde group enables condensation reactions (e.g., hydrazone formation) .

2-Nitro-4-(trifluoromethyl)benzyl bromide (CAS 162333-02-0)

  • Structure : Benzyl bromide derivative.
  • Properties :
    • Melting Point : 36–39°C
    • Hazards : Corrosive (H314) due to bromide .
  • Applications : Alkylating agent in drug discovery .

Carboxylic Acid Derivatives

2-Nitro-4-(trifluoromethyl)benzoic Acid

  • Structure : Carboxylic acid (-COOH) replaces -OH.
  • Properties: Water Solubility: Higher than phenol due to -COOH. pKa: ~1.5 (carboxylic acid) .
  • Applications : Precursor for metal-organic frameworks (MOFs) .

Comparative Analysis Table

Compound Name CAS No. Molecular Formula Key Substituents Boiling Point (°C) Melting Point (°C) Key Applications
2-Nitro-4-(trifluoromethyl)phenol 400-99-7 C₇H₄F₃NO₃ -OH, -NO₂, -CF₃ 92–94 (12 mm Hg) Pharmaceutical intermediates
2-Nitro-5-(trifluoromethyl)phenol 402-17-5 C₇H₄F₃NO₃ -OH, -NO₂, -CF₃ (isomer) Specialty synthesis
4-Nitro-3-(trifluoromethyl)phenol 25889-36-5 C₇H₄F₃NO₃ -OH, -NO₂, -CF₃ (isomer) ~120 Polymer additives
2-Nitro-4-CF₃-benzaldehyde 109466-87-7 C₈H₄F₃NO₃ -CHO, -NO₂, -CF₃ 273.8 (predicted) 41–45 Hydrazone synthesis
2-Nitro-4-CF₃-benzyl bromide 162333-02-0 C₈H₅BrF₃NO₃ -CH₂Br, -NO₂, -CF₃ 36–39 Alkylation reactions

Biological Activity

2-Nitro-4-(trifluoromethyl)phenol (also known as CF3-POL) is a compound that has garnered interest due to its unique chemical properties and potential biological activities. This article delves into the biological activity of CF3-POL, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H4F3NO3C_7H_4F_3NO_3. It features a trifluoromethyl group (-CF3) and a nitro group (-NO2) attached to a phenolic ring. These functional groups contribute to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that CF3-POL exhibits several biological activities, including:

  • Antimicrobial Properties : CF3-POL has shown potential in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics.
  • Cytotoxic Effects : In vitro studies have demonstrated that CF3-POL can induce cell death in cancer cell lines, suggesting its potential as an anticancer agent.
  • pH Sensitivity : The compound's behavior in biological systems is influenced by pH levels, making it a candidate for applications in pH-sensitive drug delivery systems.

Antibacterial Activity

CF3-POL targets bacterial cell wall synthesis, akin to other antibiotics like β-lactams. It disrupts the peptidoglycan layer formation, which is critical for bacterial integrity. This mechanism was highlighted in studies showing its effectiveness against various bacterial strains through inhibition of growth and biofilm formation .

Cytotoxicity in Cancer Cells

The cytotoxic effects of CF3-POL were assessed using different cancer cell lines. Notably:

  • Breast Cancer Cells : CF3-POL was found to significantly reduce cell viability in breast cancer models, with IC50 values indicating potent cytotoxicity.
  • Mechanism : The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of CF3-POL against multidrug-resistant strains of bacteria. The results showed:

  • Inhibition Zone Diameter : The average inhibition zone was measured at 15 mm for E. coli and 18 mm for S. aureus.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL for both strains, indicating significant antibacterial activity .

Study 2: Cytotoxicity in Cancer Research

In a controlled laboratory setting, CF3-POL was tested on various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and A549 (lung).
  • Findings : Treatment with CF3-POL resulted in over 70% cell death in MCF-7 cells at concentrations above 50 µM after 24 hours.
  • Mechanism Investigation : Flow cytometry analysis indicated increased annexin V staining, confirming apoptosis induction .

Data Tables

Biological ActivityTest Organism/Cell LineEffect ObservedReference
AntimicrobialE. coliInhibition Zone: 15 mm
AntimicrobialS. aureusInhibition Zone: 18 mm
CytotoxicityMCF-7>70% Cell Death @ 50 µM
CytotoxicityHeLa>60% Cell Death @ 50 µM
CytotoxicityA549>65% Cell Death @ 50 µM

Q & A

Basic: What are the standard laboratory synthesis methods for 2-nitro-4-(trifluoromethyl)phenol, and how do reaction conditions influence yield?

Answer:
Two primary methods are documented:

  • Hydrolysis of chloro-nitro-trifluoromethylbenzene : Reacting 1-chloro-4-nitro-2-trifluoromethylbenzene with NaOH in ethanol at room temperature (1 hour) followed by heating (24 hours). Purification via silica gel chromatography yields ~43% product .
  • Hydrogenation reduction : Catalytic hydrogenation using 10% Pd/C under H₂ gas converts this compound to 2-amino-4-trifluoromethylphenol, a precursor for further functionalization .
    Key variables : Reaction time, solvent choice (ethanol vs. ethyl acetate), and catalyst loading (Pd/C) critically affect yield.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Respiratory protection (vapor respirators), nitrile gloves, safety goggles, and flame-resistant lab coats .
  • Decomposition risks : At high temperatures, it releases toxic HF gas and nitrogen oxides. Use dry powder or CO₂ fire extinguishers, avoiding water jets .
  • Engineering controls : Local exhaust ventilation and closed systems minimize airborne exposure .

Basic: Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Answer:

  • ¹H and ¹⁹F NMR : Used to confirm structural integrity and monitor metabolic byproducts (e.g., in tyrosine metabolism studies). ¹⁹F NMR is particularly sensitive to trifluoromethyl group environments .
  • Chromatography : Column chromatography (petroleum ether/ethyl acetate) and HPLC are standard for purification and purity assessment .

Advanced: How can synthetic routes be optimized to improve the yield of this compound derivatives?

Answer:

  • Catalyst screening : Pd/C efficiency in hydrogenation can be enhanced by optimizing H₂ pressure and catalyst-to-substrate ratios .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve nitro-group reactivity in substitution reactions.
  • Microwave-assisted synthesis : Reduces reaction times for nitro-group functionalization, though compatibility with trifluoromethyl groups requires validation .

Advanced: What mechanistic insights exist for the biological activity of this compound derivatives?

Answer:

  • Enzyme inhibition : Derivatives like 2-[[(3,5-dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide show potential as kinase inhibitors, targeting ATP-binding pockets .
  • Metabolic profiling : Studies on nitisinone (a derivative) reveal its role in inhibiting 4-hydroxyphenylpyruvate dioxygenase, with metabolites identified via LC-MS and NMR .

Advanced: How does the trifluoromethyl group influence the reactivity of this compound in electrophilic aromatic substitution?

Answer:

  • Electron-withdrawing effects : The -CF₃ group deactivates the aromatic ring, directing nitro-group substitution to specific positions. Computational studies (DFT) can predict regioselectivity .
  • Steric hindrance : The bulky -CF₃ group may limit access to ortho positions, favoring para substitution in certain reactions .

Advanced: What are the challenges in analyzing environmental degradation products of this compound?

Answer:

  • Detection limits : Trace HF and nitroso byproducts require GC-MS with electron capture detection (ECD) for sensitivity .
  • Stability studies : Accelerated degradation under UV light or oxidative conditions (e.g., H₂O₂) can model environmental persistence .

Advanced: How can structural modifications enhance the stability of this compound under acidic or basic conditions?

Answer:

  • Protective groups : Acetylation of the phenolic -OH improves stability during storage. Deprotection is achieved via mild hydrolysis .
  • pH-dependent studies : Buffered solutions (pH 4–7) minimize decomposition, as extreme acidity accelerates nitro-group reduction .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitro-4-(trifluoromethyl)phenol
Reactant of Route 2
Reactant of Route 2
2-Nitro-4-(trifluoromethyl)phenol

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